molecular formula C13H12ClNO2S B14256080 2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide CAS No. 185531-97-9

2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide

Cat. No.: B14256080
CAS No.: 185531-97-9
M. Wt: 281.76 g/mol
InChI Key: AZEIPXDHBWFWPW-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide typically involves the sulfonation of a chloromethylbenzene derivative followed by the introduction of the phenylamine group. One common method includes:

    Sulfonation: Chloromethylbenzene is treated with sulfuric acid to introduce the sulfonic acid group.

    Amidation: The resulting sulfonic acid derivative is then reacted with phenylamine under controlled conditions to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methyl-N-phenylbenzene-1-sulfonamide
  • 5-Methyl-N-phenylbenzene-1-sulfonamide
  • N-Phenylbenzene-1-sulfonamide

Uniqueness

2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide is unique due to the presence of both chlorine and methyl substituents on the benzene ring, which can influence its chemical reactivity and biological activity compared to other sulfonamides.

Properties

CAS No.

185531-97-9

Molecular Formula

C13H12ClNO2S

Molecular Weight

281.76 g/mol

IUPAC Name

2-chloro-5-methyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C13H12ClNO2S/c1-10-7-8-12(14)13(9-10)18(16,17)15-11-5-3-2-4-6-11/h2-9,15H,1H3

InChI Key

AZEIPXDHBWFWPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

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